7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one
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Overview
Description
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a bromohexyloxy group attached to the chromenone core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2h-chromen-2-one and 1,6-dibromohexane.
Reaction: The chromenone is reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyloxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chromenone core can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.
Oxidation: Formation of chromenone quinones.
Reduction: Formation of dihydrochromenones.
Scientific Research Applications
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one: can be compared with other chromenone derivatives such as:
Properties
CAS No. |
158717-85-2 |
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Molecular Formula |
C16H19BrO3 |
Molecular Weight |
339.22 g/mol |
IUPAC Name |
7-(6-bromohexoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H19BrO3/c1-12-10-16(18)20-15-11-13(6-7-14(12)15)19-9-5-3-2-4-8-17/h6-7,10-11H,2-5,8-9H2,1H3 |
InChI Key |
ZHGRCMFDVGOJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCCCCCBr |
Origin of Product |
United States |
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